2-(Trifluoromethyl)thiazole-5-carboxamide
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Overview
Description
2-(Trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethyl group and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a trifluoromethyl group often enhances the biological activity and metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-(Trifluoromethyl)thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
- 2-Methyl-4-trifluoromethyl thiazole-5-carboxamide
- 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide
Comparison: 2-(Trifluoromethyl)thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other thiazole derivatives, it often exhibits enhanced antimicrobial and anticancer properties .
Properties
Molecular Formula |
C5H3F3N2OS |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-1-2(12-4)3(9)11/h1H,(H2,9,11) |
InChI Key |
SRKLRCALOVIDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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